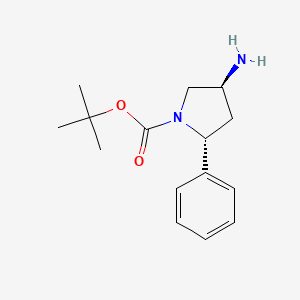![molecular formula C6H4ClN3 B13458139 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1513490-87-3](/img/structure/B13458139.png)
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a chlorine atom attached to the sixth position of the triazole ring.
Métodos De Preparación
The synthesis of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Industrial production methods typically involve large-scale synthesis using these or similar procedures, optimized for yield and purity.
Análisis De Reacciones Químicas
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles, leading to substitution at the triazole ring.
Reduction Reactions: The compound can be reduced to form triazolylbutadiene.
Common reagents used in these reactions include halogens (chlorine, bromine), mercuric acetate, and various acids (sulfuric acid, acetic acid) . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as selective serotonin reuptake inhibitors (SSRIs), which are used in the treatment of depression.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as fluorescent probes and polymers.
Biological Research: Triazolopyridines are studied for their interactions with various enzymes and receptors, making them valuable tools in biochemical research.
Mecanismo De Acción
The mechanism of action of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as an SSRI, the compound inhibits the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the availability of serotonin in the synaptic cleft . This action helps alleviate symptoms of depression. The compound’s interactions with other enzymes and receptors are similarly based on its ability to bind to specific sites, modulating their activity .
Comparación Con Compuestos Similares
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be compared with other triazole-containing compounds, such as:
Fluconazole and Voriconazole: These are antifungal agents that contain a triazole ring and are used to treat fungal infections.
Trazodone and Nefazodone: These are antidepressants that also contain a triazole ring and function as SSRIs.
Rufinamide: An antiepileptic drug that contains a triazole ring and is used to treat seizures.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity. Its chlorine substitution at the sixth position of the triazole ring distinguishes it from other triazole-containing compounds and contributes to its unique properties and applications.
Propiedades
Número CAS |
1513490-87-3 |
|---|---|
Fórmula molecular |
C6H4ClN3 |
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
6-chlorotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-3-8-9-10(6)4-5/h1-4H |
Clave InChI |
OLAILGIXQJBZMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN2C1=CN=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)


![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458075.png)




![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)


![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
